1,5-Diethenylnaphthalene 1,5-Diethenylnaphthalene
Brand Name: Vulcanchem
CAS No.: 46263-17-6
VCID: VC19636571
InChI: InChI=1S/C14H12/c1-3-11-7-5-10-14-12(4-2)8-6-9-13(11)14/h3-10H,1-2H2
SMILES:
Molecular Formula: C14H12
Molecular Weight: 180.24 g/mol

1,5-Diethenylnaphthalene

CAS No.: 46263-17-6

Cat. No.: VC19636571

Molecular Formula: C14H12

Molecular Weight: 180.24 g/mol

* For research use only. Not for human or veterinary use.

1,5-Diethenylnaphthalene - 46263-17-6

Specification

CAS No. 46263-17-6
Molecular Formula C14H12
Molecular Weight 180.24 g/mol
IUPAC Name 1,5-bis(ethenyl)naphthalene
Standard InChI InChI=1S/C14H12/c1-3-11-7-5-10-14-12(4-2)8-6-9-13(11)14/h3-10H,1-2H2
Standard InChI Key JQKOWSFGWIKBDS-UHFFFAOYSA-N
Canonical SMILES C=CC1=C2C=CC=C(C2=CC=C1)C=C

Introduction

Structural and Electronic Characteristics of 1,5-Diethenylnaphthalene

Molecular Architecture

1,5-Diethenylnaphthalene (C₁₄H₁₂) consists of a naphthalene backbone with ethenyl substituents at the 1 and 5 positions. The planar naphthalene system, with its 10 π-electrons, is modified by the electron-donating ethenyl groups, which introduce steric effects and alter electron density distribution. The 1,5-substitution pattern creates a meta-like arrangement, reducing direct conjugation between the substituents compared to para or ortho configurations.

Electronic Effects

Ethenyl groups are weakly electron-donating via hyperconjugation, potentially increasing the electron density of the aromatic ring. This contrasts with nitro groups (electron-withdrawing) in 1,5-dinitronaphthalene or methoxy groups (strongly donating) in 1,5-dimethoxynaphthalene . Computational studies of analogous systems suggest that 1,5-diethenylnaphthalene would exhibit a highest occupied molecular orbital (HOMO) localized on the naphthalene core, with minor contributions from the ethenyl groups.

Synthetic Pathways and Challenges

Direct Functionalization of Naphthalene

The synthesis of 1,5-disubstituted naphthalenes is notoriously challenging due to the inherent regioselectivity of naphthalene electrophilic substitution. For example, nitration of naphthalene typically yields 1-nitronaphthalene as the major product, with 1,5-dinitronaphthalene requiring specialized conditions such as microchannel reactors for improved selectivity . Similarly, introducing ethenyl groups at the 1,5 positions would necessitate precise control over reaction conditions to avoid polysubstitution or isomerization.

Lessons from Analogous Compounds

  • 1,5-Dimethylnaphthalene: Synthesized via alkylation of naphthalene, this compound (C₁₂H₁₂, MW 156.23) is a solid at room temperature and requires storage below 15°C . Its synthesis highlights the volatility of alkylated naphthalenes, a concern for ethenyl analogs.

  • 1,5-Dinitronaphthalene: Produced in microchannel reactors with 85–90% yield using concentrated nitric acid . Similar continuous-flow systems could mitigate thermal degradation risks during 1,5-diethenylnaphthalene synthesis.

Physicochemical Properties (Inferred)

Physical State and Stability

Based on 1,5-dimethylnaphthalene , 1,5-diethenylnaphthalene is likely a low-melting solid or liquid at room temperature. The ethenyl groups’ rigidity may increase melting points compared to methyl derivatives. Stability concerns include polymerization of the ethenyl groups under heat or light, necessitating inert storage conditions.

Spectroscopic Signatures

  • IR Spectroscopy: Stretching vibrations for C=C (ethenyl) at ~1600–1650 cm⁻¹ and aromatic C-H stretches at ~3050 cm⁻¹.

  • NMR: Expected downfield shifts for protons adjacent to ethenyl groups (δ 6.5–7.5 ppm in ¹H NMR), with coupling constants (J = 10–16 Hz) indicative of trans-configuration in the ethenyl moieties.

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